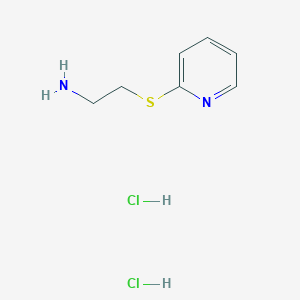

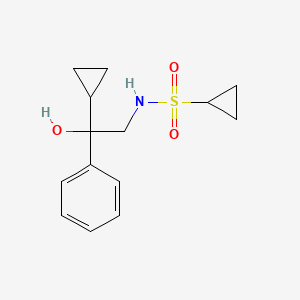

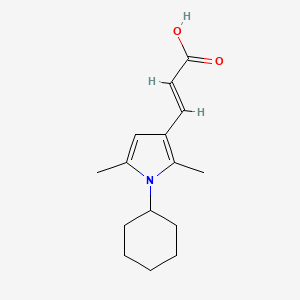

![molecular formula C11H24O2Si B2820492 2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal CAS No. 2580222-84-8](/img/structure/B2820492.png)

2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal” is an organic compound containing a tert-butyl(dimethyl)silyl ether group and an aldehyde group. The tert-butyl(dimethyl)silyl group is often used in organic synthesis as a protecting group for alcohols .

Molecular Structure Analysis

The molecular structure would consist of a tert-butyl(dimethyl)silyl ether group attached to the second carbon of a four-carbon chain, with the terminal carbon bearing an aldehyde group .Chemical Reactions Analysis

As an aldehyde, it would be expected to undergo typical aldehyde reactions, such as nucleophilic addition. The tert-butyl(dimethyl)silyl ether group would be stable under a variety of conditions, but could be removed using a fluoride source .Scientific Research Applications

Catalytic Processes and Organic Synthesis

The tert-butyl(dimethyl)silyl group is often utilized in synthetic chemistry for the protection of alcohols and other sensitive functional groups during complex organic syntheses. For example, the study by Taguchi et al. (2001) on Copper(I) tert-Butoxide-Promoted 1,4 Csp2-to-O Silyl Migration highlights the use of tert-butoxide and silyl groups in stereospecific allylation reactions, producing cyclic silyl ethers and allylation products with complete retention of configuration (Taguchi et al., 2001). This indicates the role of tert-butyl(dimethyl)silyl groups in facilitating selective transformations in organic synthesis.

Materials Science and Polymer Chemistry

In materials science, silyl groups are pivotal in modifying surface properties and developing new materials. For instance, Sapelza et al. (2005) synthesized and characterized methylzinc tri(tert-butyl)silylphosphanide and related compounds, demonstrating the utility of silyl groups in preparing metal-organic frameworks and catalysts (Sapelza et al., 2005). These frameworks are crucial for various applications, including catalysis, gas storage, and separation technologies.

Drug Design and Medicinal Chemistry

The tert-butyl dimethyl silyl group has been shown to enhance drug cytotoxicity against tumor cells. Donadel et al. (2005) synthesized a series of compounds to evaluate their cytotoxic activity, finding that the tert-butyl dimethyl silyl group plays a significant role in modulating drug activity against cancer cells (Donadel et al., 2005). This demonstrates the potential of silyl groups in developing more effective chemotherapeutic agents.

Environmental Chemistry and Analysis

In environmental chemistry, silyl groups are used in the derivatization of compounds for analysis. Tsunoda (1993) developed a sensitive method for determining herbicides and their metabolites using tert-butyldimethylsilyl derivatives, illustrating the importance of silyl groups in enhancing the detectability and analysis of environmental pollutants (Tsunoda, 1993).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2Si/c1-8-11(5,9-12)13-14(6,7)10(2,3)4/h9H,8H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSJINRQABBZSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C=O)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

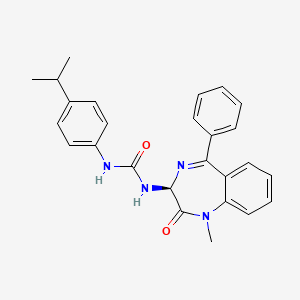

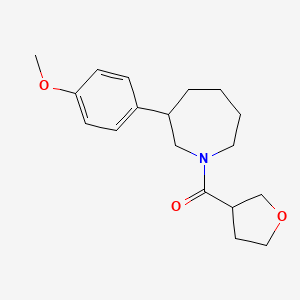

![3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2820414.png)

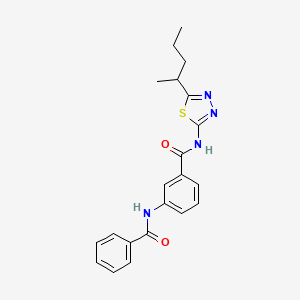

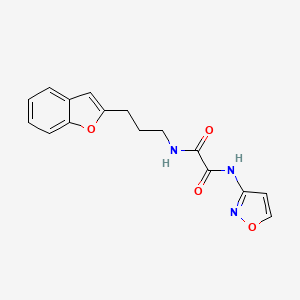

![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820426.png)

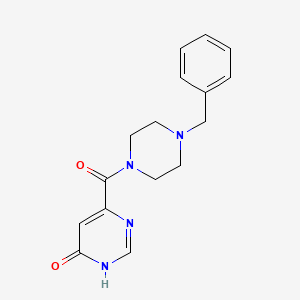

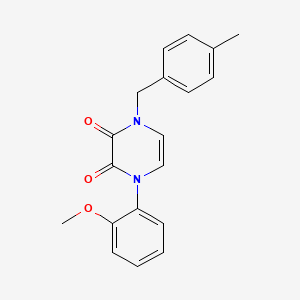

![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)